tert-Butyl 3-(Dimethylamino)acrylate
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Overview
Description
tert-Butyl 3-(Dimethylamino)acrylate, also known by its CAS number 818-00-8, is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24. This compound is a derivative of propenoic acid and is characterized by the presence of a dimethylamino group and a tert-butyl ester group. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-Butyl 3-(Dimethylamino)acrylate, also known as 2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester, is primarily used as a monomer in the synthesis of various types of polymers . Its primary targets are therefore the polymer chains it helps form. The compound’s bulky, hydrophobic moiety and high reactivity of acrylates make it an effective monomer .
Mode of Action
The compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It undergoes free-radical polymerization, a common method used to produce polymeric materials . The bulky tert-butyl moiety of the compound leads to high hydrophobicity, reduces polymer chain entanglements, and promotes interlocking between different polymer chains .
Biochemical Pathways
The compound’s primary biochemical pathway involves the polymerization of the monomer to form polymers. This process is often mediated by other compounds, such as cobalt porphyrin . The resulting polymers can exhibit a variety of properties, depending on the other monomers involved in the polymerization process .
Pharmacokinetics
Safety data sheets indicate that the compound may be toxic if inhaled, and it may cause skin irritation and allergic skin reactions .
Result of Action
The primary result of the action of this compound is the formation of polymers with desirable characteristics. These polymers can exhibit high hydrophobicity, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content, enhanced opacity in coatings, improved cohesion, and good interaction with associative thickeners .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s polymerization rate and activation energy can vary with temperature . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area, and avoiding release to the environment due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
“tert-Butyl 3-(Dimethylamino)acrylate” can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene . The tert-butyl moiety of the compound leads to high hydrophobicity
Molecular Mechanism
While it’s known that it can be easily polymerized and co-polymerized
Temporal Effects in Laboratory Settings
“this compound” is known for its high reactivity, and it can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk
Preparation Methods
The synthesis of tert-Butyl 3-(Dimethylamino)acrylate typically involves the esterification of propenoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-Butyl 3-(Dimethylamino)acrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.
Polymerization: This compound can undergo polymerization reactions to form polymers with various applications in materials science.
Scientific Research Applications
tert-Butyl 3-(Dimethylamino)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: This compound is employed in the development of biomaterials and drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: It is investigated for its potential use in controlled drug release formulations and as a component in medical devices.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Comparison with Similar Compounds
tert-Butyl 3-(Dimethylamino)acrylate can be compared with other similar compounds, such as:
2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester:
2-Propenoic acid, 2-(dimethylamino)-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the position of the dimethylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl (E)-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNUNSHBFDHEZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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